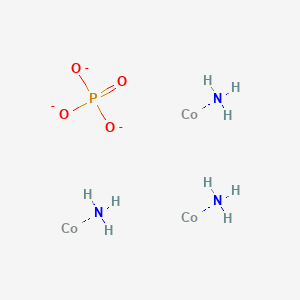

Cobaltammoniumphosphate

Description

BenchChem offers high-quality Cobaltammoniumphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobaltammoniumphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

Co3H9N3O4P-3 |

|---|---|

Poids moléculaire |

322.86 g/mol |

Nom IUPAC |

azane;cobalt;phosphate |

InChI |

InChI=1S/3Co.3H3N.H3O4P/c;;;;;;1-5(2,3)4/h;;;3*1H3;(H3,1,2,3,4)/p-3 |

Clé InChI |

CQXOQNNOVFNYJN-UHFFFAOYSA-K |

SMILES canonique |

N.N.N.[O-]P(=O)([O-])[O-].[Co].[Co].[Co] |

Origine du produit |

United States |

A Technical Guide to the Spectroscopic Properties of Cobalt Ammonium Phosphate

This technical guide provides a comprehensive overview of the spectroscopic properties of cobalt ammonium phosphate (CoNH4PO4·H2O), a material of interest in various fields, including catalysis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental methodologies, and a summary of the key structural and electronic characteristics as determined by modern spectroscopic techniques.

Introduction to Spectroscopic Characterization

Spectroscopic analysis is fundamental to understanding the chemical composition, electronic structure, and local atomic environment of cobalt ammonium phosphate. Techniques such as vibrational spectroscopy (FTIR, Raman), X-ray photoelectron spectroscopy (XPS), and UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) provide complementary information. This guide details the expected spectroscopic signatures of the phosphate (PO₄³⁻), ammonium (NH₄⁺), and cobalt (Co²⁺) ions within the hydrated crystal lattice.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of the constituent polyatomic ions (PO₄³⁻ and NH₄⁺) and water molecules. The frequencies of these vibrations are sensitive to the local chemical environment, bonding, and crystal structure.

Key Spectral Features:

-

Phosphate (PO₄³⁻) Group: The tetrahedral PO₄³⁻ ion has four fundamental vibrational modes: symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄). In a crystal lattice, the symmetry can be lowered, leading to the splitting of degenerate modes (ν₃ and ν₄) and the appearance of otherwise inactive modes in the IR or Raman spectra.

-

Ammonium (NH₄⁺) Group: Similar to the phosphate ion, the tetrahedral NH₄⁺ group exhibits characteristic N-H stretching and bending vibrations.

-

Water of Hydration (H₂O): The presence of water is indicated by O-H stretching and H-O-H bending modes.

Quantitative Data: Vibrational Band Assignments

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Assignment |

| ν(O-H) | 3000 - 3600 | FTIR / Raman | Stretching vibrations of water molecules and N-H from the ammonium group. |

| δ(H-O-H) | ~1630 | FTIR | Bending vibration of water of hydration.[1] |

| ν₃(PO₄³⁻) | 950 - 1100 | FTIR / Raman | Asymmetric P-O stretching.[2] |

| ν₁(PO₄³⁻) | ~940 | Raman | Symmetric P-O stretching. |

| ν₄(PO₄³⁻) | 550 - 650 | FTIR / Raman | Asymmetric O-P-O bending. |

| ν₂(PO₄³⁻) | 400 - 500 | FTIR / Raman | Symmetric O-P-O bending.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the finely ground cobalt ammonium phosphate powder is placed directly onto the ATR crystal (e.g., Germanium or Diamond).

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a micro-ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using the accessory's pressure clamp.

-

The sample spectrum is recorded, typically in the 4000-400 cm⁻¹ range, by co-adding multiple scans (e.g., 64) to improve the signal-to-noise ratio.

-

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements. It works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons.

Key Spectral Features:

-

Cobalt (Co 2p): The Co 2p spectrum consists of two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. The binding energy and the presence of characteristic "shake-up" satellite peaks are indicative of the Co(II) oxidation state.[4][5]

-

Phosphorus (P 2p): A single peak is expected for the P 2p core level, corresponding to the +5 oxidation state in the phosphate group.[4]

-

Nitrogen (N 1s): A peak corresponding to the nitrogen in the ammonium ion (NH₄⁺) is expected.

-

Oxygen (O 1s): The O 1s spectrum can be complex, with components from the phosphate group (P-O) and potentially from lattice water or surface-adsorbed oxygen/hydroxyl species.[4]

Quantitative Data: Core-Level Binding Energies

| Core Level | Expected Binding Energy (eV) | Inferred Oxidation State | Notes |

| Co 2p₃/₂ | ~781 - 782.5 | Co(II) | Accompanied by strong shake-up satellites at higher binding energy.[5][6] |

| Co 2p₁/₂ | ~797 - 801.1 | Co(II) | Spin-orbit splitting of approximately 16 eV.[4][7] |

| P 2p | ~133 - 137 | P(V) | A single peak is typical for the phosphate environment.[4] |

| O 1s | ~531 - 535 | O(-II) | Main component from PO₄³⁻. Higher energy shoulder may indicate H₂O.[4] |

| N 1s | ~401 - 402 | N(-III) | Characteristic of the ammonium (NH₄⁺) ion. |

Experimental Protocol: XPS Analysis

-

Sample Preparation: The powder sample is mounted onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape.

-

Apparatus: An XPS system consisting of a UHV chamber, a monochromatic X-ray source (typically Al Kα, 1486.6 eV), and a hemispherical electron energy analyzer.

-

Data Acquisition:

-

The sample is introduced into the UHV chamber.

-

A wide survey scan is first performed to identify all elements present on the surface.

-

High-resolution scans are then acquired for the specific core levels of interest (Co 2p, P 2p, O 1s, N 1s).

-

-

Data Processing:

-

The binding energy scale is charge-corrected by setting the adventitious carbon C 1s peak to a standard value (typically 284.8 eV).

-

The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine peak positions and relative concentrations.

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)

This technique is used to investigate the electronic transitions within the material, particularly the d-d transitions of the Co²⁺ ion. The position and intensity of these absorption bands provide insight into the coordination geometry (e.g., octahedral or tetrahedral) of the cobalt center. For powdered samples, diffuse reflectance is measured and converted to absorbance using the Kubelka-Munk function.[8][9]

Key Spectral Features:

-

Co²⁺ (d⁷ configuration): The electronic spectrum is dominated by transitions between the d-orbitals, which are split by the ligand field of the surrounding oxygen atoms from the phosphate and water ligands.

-

Coordination Environment: Tetrahedrally coordinated Co²⁺ typically results in intense absorptions in the visible region (giving a blue color), while octahedrally coordinated Co²⁺ often shows weaker absorptions at different wavelengths (giving a pink/red color).[10][11]

Quantitative Data: Electronic Transition Assignments

| Wavelength Range (nm) | Assignment | Inferred Geometry |

| 450 - 650 | d-d transitions of the Co²⁺ ion | Octahedral/Tetrahedral |

| 250 - 350 | Charge transfer transitions (O → Co) | - |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cobalt [xpsfitting.com]

- 6. researchgate.net [researchgate.net]

- 7. appliedmineralogy.com [appliedmineralogy.com]

- 8. redalyc.org [redalyc.org]

- 9. Diffuse Reflectance Spectroscopy; Applications, Standards, and Calibration (With Special Reference to Chromatography) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical DFT Studies on Cobalt Ammonium Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to the study of cobalt ammonium phosphate (CoNH₄PO₄), with a particular focus on its hydrated form, NH₄CoPO₄·H₂O. This compound has garnered significant interest due to its potential applications in electrocatalysis, particularly for the oxygen evolution reaction (OER), a key process in water splitting and energy storage technologies. This document outlines the theoretical foundation for DFT studies of this material, details relevant experimental and computational protocols, and presents key findings from the literature. The guide is intended to serve as a resource for researchers in materials science, chemistry, and drug development who are interested in the computational modeling of transition metal phosphates.

Introduction

Cobalt-based phosphates are a class of materials with diverse applications, ranging from pigments to catalysts and energy storage materials. Among these, cobalt ammonium phosphate (CoNH₄PO₄) has emerged as a promising candidate for various technological applications. The hydrated form, NH₄CoPO₄·H₂O, has been identified as a particularly effective electrocatalyst for the oxygen evolution reaction (OER).[1][2] The efficiency of this material is attributed to its unique asymmetric crystal structure and the coordination environment of the cobalt centers.[1]

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, bonding, and reactivity of materials at the atomic scale. For cobalt ammonium phosphate, DFT calculations can provide valuable insights into its structural stability, electronic and magnetic properties, and the mechanisms of catalytic reactions occurring at its surface. This guide will delve into the theoretical and practical aspects of performing DFT studies on this promising material.

Crystal Structure of Ammonium Cobalt Phosphate Monohydrate

The crystallographic structure of a material is the fundamental starting point for any DFT study. Ammonium cobalt phosphate monohydrate (NH₄CoPO₄·H₂O) crystallizes in the orthorhombic space group Pmn2₁.[3] This structure is characterized by a framework of corner-sharing CoO₆ octahedra and PO₄ tetrahedra. The ammonium ions and water molecules reside in the channels of this framework. The asymmetric coordination of the cobalt sites is believed to play a crucial role in its catalytic activity.[1]

Below is a representative visualization of the crystal structure of NH₄CoPO₄·H₂O, illustrating the connectivity of the constituent polyhedra.

Experimental and Computational Protocols

Synthesis of Ammonium Cobalt Phosphate

Ammonium cobalt phosphate materials can be synthesized via facile and scalable methods such as chemical precipitation or hydrothermal synthesis.[4][5] A typical synthesis involves the reaction of a soluble cobalt salt (e.g., cobalt chloride or sulfate) with a phosphate source (e.g., diammonium hydrogen phosphate) in an aqueous solution. The pH and temperature of the reaction are critical parameters that influence the phase and morphology of the final product. For instance, NH₄CoPO₄·H₂O nanosheets have been successfully synthesized via a water-mediated route under mild conditions.[5]

Density Functional Theory (DFT) Calculation Methodology

Performing accurate DFT calculations on transition metal compounds like cobalt ammonium phosphate requires careful consideration of the computational parameters. Plane-wave DFT methods, as implemented in software packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO, are well-suited for studying periodic crystalline solids.[6][7]

A typical workflow for a DFT study on cobalt ammonium phosphate is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. Ammonium cobalt phosphate with asymmetric coordination sites for enhanced electrocatalytic water oxidation - 科研通 [ablesci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. DFT: Plane Wave — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Structure of Cobalt Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of cobalt ammonium phosphate (CoNH₄PO₄·H₂O), a material of growing interest in various scientific fields. This document synthesizes key data from experimental and computational studies to offer a detailed understanding of its electronic properties, crucial for its application in catalysis, energy storage, and potentially in drug delivery systems.

Core Electronic Properties

Cobalt ammonium phosphate is a p-type semiconductor, a characteristic primarily determined by its unique electronic configuration.[1] The electronic properties are largely dictated by the cobalt(II) ions within the phosphate framework. Understanding the distribution of electron states, the nature of the band gap, and the elemental composition is fundamental to harnessing the material's full potential.

Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a pivotal technique for elucidating the surface elemental composition and the oxidation states of the constituent elements. In cobalt ammonium phosphate, the primary elements of interest are cobalt, phosphorus, and oxygen.

Table 1: Summary of XPS Binding Energies for Cobalt Phosphate Compounds

| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State |

| Co | 2p₃/₂ | ~781.0 - 782.5 | Co²⁺ |

| Co | 2p₁/₂ | ~797.0 - 798.5 | Co²⁺ |

| P | 2p | ~133.0 - 134.0 | P⁵⁺ |

| O | 1s | ~531.0 - 532.0 | O²⁻ |

Note: The binding energies can exhibit slight variations depending on the specific crystal structure and surface chemistry.

The Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are characteristic of the Co²⁺ oxidation state.[2][3] The presence of satellite peaks at higher binding energies is also a signature of the Co(II) state.[3] The P 2p peak corresponds to the phosphate group (PO₄³⁻), indicating a P⁵⁺ oxidation state. The O 1s spectrum is primarily associated with the phosphate and water molecules within the structure.

Band Structure and Density of States

The electronic band structure and the density of states (DOS) provide a theoretical framework for understanding the electronic behavior of cobalt ammonium phosphate. While specific DFT calculations for CoNH₄PO₄·H₂O are not widely available, studies on the closely related cobalt phosphate (Co₃(PO₄)₂) offer significant insights.[4] The DOS calculations reveal the contribution of different atomic orbitals to the valence and conduction bands.

The valence band is primarily composed of O 2p and Co 3d orbitals, while the conduction band is dominated by Co 3d orbitals. The band gap is the energy difference between the valence band maximum and the conduction band minimum, which is a critical parameter determining the material's conductivity and optical properties.

Table 2: Calculated Electronic Properties of Cobalt Phosphate (Co₃(PO₄)₂)

| Property | Value |

| Band Gap (Eg) | ~2.5 - 3.0 eV |

| Valence Band | Primarily O 2p and Co 3d orbitals |

| Conduction Band | Primarily Co 3d orbitals |

Note: This data is for Co₃(PO₄)₂ and serves as a close approximation for CoNH₄PO₄·H₂O.

The band structure determines the allowed energy levels for electrons and holes, influencing the material's charge transport properties. The p-type semiconductivity arises from the presence of acceptor levels near the valence band, which can be created by defects or impurities.

Experimental Protocols

Synthesis of Cobalt Ammonium Phosphate

A common method for synthesizing cobalt ammonium phosphate is through a co-precipitation reaction.

Protocol: Co-precipitation Synthesis

-

Precursor Preparation: Prepare aqueous solutions of a soluble cobalt salt (e.g., cobalt chloride, CoCl₂·6H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

-

Precipitation: Slowly add the cobalt salt solution to the phosphate solution under constant stirring. The pH of the solution is a critical parameter and is typically adjusted to be in the range of 8-10 using an ammonium hydroxide solution to facilitate the formation of the desired phase.

-

Digestion: The resulting precipitate is aged in the mother liquor, often with gentle heating, to allow for crystal growth and phase purification.

-

Isolation and Washing: The precipitate is collected by filtration, washed several times with deionized water to remove any unreacted ions, and then with ethanol.

-

Drying: The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C) to obtain the crystalline cobalt ammonium phosphate hydrate.

Caption: Workflow for the co-precipitation synthesis of cobalt ammonium phosphate.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis is performed to determine the surface elemental composition and chemical states.

Protocol: XPS Analysis

-

Sample Preparation: A small amount of the powdered cobalt ammonium phosphate is mounted on a sample holder using double-sided adhesive tape.

-

Introduction to Vacuum: The sample is introduced into the XPS instrument's ultra-high vacuum (UHV) chamber to prevent surface contamination.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray source (typically Al Kα or Mg Kα).

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Acquisition: Survey scans are first acquired to identify all the elements present on the surface. High-resolution scans are then performed for the specific elements of interest (Co 2p, P 2p, O 1s) to determine their chemical states and concentrations.

-

Data Analysis: The resulting spectra are processed, which includes charge correction, background subtraction, and peak fitting to determine the binding energies and relative atomic concentrations.

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS is used to determine the optical properties, including the band gap of the material.

Protocol: UV-Vis DRS Analysis

-

Sample Preparation: The powdered cobalt ammonium phosphate sample is packed into a sample holder. A white reflectance standard (e.g., BaSO₄ or Spectralon®) is used as a reference.

-

Measurement: The sample is placed in the integrating sphere accessory of a UV-Vis spectrophotometer. The diffuse reflectance of the sample is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Conversion: The reflectance data (R) is converted to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.

-

Tauc Plot Analysis: A Tauc plot is constructed by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor).

-

Band Gap Determination: The band gap energy (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis where (F(R)hν)ⁿ = 0.

Logical Relationships in Electronic Structure Characterization

The characterization of the electronic structure of cobalt ammonium phosphate follows a logical workflow where the results from different techniques are correlated to build a comprehensive understanding.

Caption: Logical workflow illustrating the characterization of the electronic structure.

This guide provides a foundational understanding of the electronic structure of cobalt ammonium phosphate, integrating experimental data and theoretical insights. Further research, particularly dedicated computational studies on CoNH₄PO₄·H₂O, will undoubtedly provide a more refined picture of its electronic landscape, paving the way for its tailored application in advanced technologies.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt Ammonium Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt ammonium phosphate (CoNH₄PO₄·H₂O), a member of the dittmarite group of compounds, has garnered interest for its potential applications ranging from electrocatalysis to precursors for lithium-ion battery cathode materials.[1] Understanding the magnetic properties of this and related materials is crucial for their characterization and for predicting their behavior in various applications. This technical guide provides a comprehensive overview of the magnetic properties of cobalt ammonium phosphate compounds, detailing their synthesis, magnetic behavior, and the experimental protocols used for their characterization.

Core Magnetic Properties

Cobalt ammonium phosphate monohydrate (NH₄CoPO₄·H₂O) exhibits paramagnetic behavior at higher temperatures and undergoes a transition to an antiferromagnetic state at low temperatures.[2] The magnetic properties are dictated by the presence of Co²⁺ ions within the crystal lattice.

Paramagnetism and the Curie-Weiss Law

In the paramagnetic region, typically observed between 100 K and 300 K, the magnetic susceptibility of NH₄CoPO₄·H₂O follows the Curie-Weiss law.[1] This law describes the relationship between magnetic susceptibility (χ) and temperature (T):

χ = C / (T - θ)

where C is the Curie constant and θ is the Weiss temperature. A negative Weiss temperature is indicative of dominant antiferromagnetic interactions between the magnetic ions.[1]

Antiferromagnetic Ordering

At a critical temperature, known as the Néel temperature (Tₙ), the paramagnetic state transitions to an ordered antiferromagnetic state. For NH₄CoPO₄·H₂O, the Néel temperature has been reported to be 5.5 K .[2] Below this temperature, the magnetic moments of adjacent Co²⁺ ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

Quantitative Magnetic Data

The following table summarizes the key quantitative magnetic data for cobalt ammonium phosphate monohydrate.

| Magnetic Parameter | Symbol | Value | Reference |

| Néel Temperature | Tₙ | 5.5 K | [2] |

| Magnetic Behavior | Antiferromagnetic | [2] |

Note: Specific values for the Curie constant, Weiss temperature, and effective magnetic moment for NH₄CoPO₄·H₂O are not consistently reported in the surveyed literature. However, the negative Weiss constant confirms antiferromagnetic interactions.[1]

Experimental Protocols

The characterization of the magnetic properties of cobalt ammonium phosphate compounds involves specific synthesis and measurement techniques.

Synthesis of NH₄CoPO₄·H₂O

Several methods have been employed for the synthesis of NH₄CoPO₄·H₂O, including:

-

Hydrothermal Method: This is a common technique for synthesizing crystalline materials. In a typical procedure, aqueous solutions of a cobalt salt (e.g., CoCl₂·6H₂O) and an ammonium phosphate source (e.g., (NH₄)₂HPO₄) are mixed in a sealed vessel and heated to a specific temperature for a set duration.[1]

-

Chemical Precipitation: This method involves the reaction of soluble precursors in a solution to form an insoluble product. For NH₄CoPO₄·H₂O, this can be achieved by mixing aqueous solutions of a cobalt salt and an ammonium phosphate, often with careful control of pH.[3]

-

Wet Milling: In this process, precursor materials such as Co(OH)₂ and NH₄H₂PO₄ are milled in a liquid medium (e.g., water) using a bead mill. This technique can produce platelet-like particles of NH₄CoPO₄·H₂O.[4]

Magnetic Measurements

The primary techniques for characterizing the magnetic properties of these compounds are:

-

SQUID (Superconducting Quantum Interference Device) Magnetometry: This is a highly sensitive method used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

-

Procedure:

-

A powdered sample of the cobalt ammonium phosphate is placed in a sample holder.

-

The sample is introduced into the SQUID magnetometer.

-

For temperature-dependent susceptibility measurements, a small, constant magnetic field is applied, and the magnetic moment is recorded as the temperature is varied.

-

To determine the Néel temperature, the magnetic susceptibility is plotted against temperature, and the peak or cusp in the curve is identified.

-

For magnetization versus field measurements, the temperature is held constant below the Néel temperature, and the magnetic moment is measured as the external magnetic field is swept.

-

-

-

Neutron Diffraction: This technique is invaluable for determining the magnetic structure of materials. Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal.

-

Procedure:

-

A powdered sample is placed in a sample holder transparent to neutrons.

-

The sample is mounted in a neutron diffractometer.

-

A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

-

Diffraction patterns are collected at temperatures above and below the Néel temperature.

-

The appearance of new diffraction peaks below the Néel temperature provides information about the size and symmetry of the magnetic unit cell, allowing for the determination of the ordered magnetic structure.

-

-

Visualizations

Experimental Workflow for Magnetic Characterization

Caption: Workflow for the synthesis and magnetic characterization of NH₄CoPO₄·H₂O.

Logical Relationship of Magnetic Properties

Caption: Temperature-dependent magnetic behavior of NH₄CoPO₄·H₂O.

Conclusion

Cobalt ammonium phosphate monohydrate is a paramagnetic material at room temperature that transitions to an antiferromagnetic state below a Néel temperature of 5.5 K. This behavior is a consequence of the interactions between the magnetic moments of the Co²⁺ ions within its crystal structure. The synthesis of this material can be achieved through various methods, and its magnetic properties are thoroughly characterized using techniques such as SQUID magnetometry and neutron diffraction. This guide provides a foundational understanding of the magnetic characteristics of cobalt ammonium phosphate, which is essential for its further investigation and application in diverse scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. x-100 triton x-114: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Диссертация на тему «Кристаллические структуры ряда синтетических аналогов минералов с амфотерными металлами», скачать бесплатно автореферат по специальности ВАК РФ 25.00.05 - Минералогия, кристаллография [dissercat.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cobalt Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of cobalt ammonium phosphate (NH₄CoPO₄·H₂O). This compound and its related materials are gaining significant interest in various fields, including energy storage, catalysis, and biomedical applications. This document outlines detailed experimental protocols for common synthesis methods, presents a structured summary of characterization data, and visualizes the experimental workflows for clarity and reproducibility.

Synthesis Methodologies

Cobalt ammonium phosphate can be synthesized through several common methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most prevalent techniques include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.

Co-precipitation Synthesis

Co-precipitation is a straightforward and widely used method for synthesizing cobalt ammonium phosphate at room temperature. It involves the simultaneous precipitation of cobalt and phosphate ions in the presence of an ammonium source from an aqueous solution.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of cobalt chloride hexahydrate (CoCl₂·6H₂O).

-

Prepare a 0.1 M aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).

-

-

Precipitation:

-

Slowly add the cobalt chloride solution to the diammonium hydrogen phosphate solution under constant stirring.

-

Adjust the pH of the resulting mixture to approximately 8.0 by adding a dilute ammonium hydroxide (NH₄OH) solution dropwise.

-

Continue stirring the mixture for 2-4 hours at room temperature to ensure complete precipitation.

-

-

Product Isolation and Purification:

-

Separate the resulting pinkish precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Subsequently, wash the precipitate with ethanol to remove residual water.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60-80°C for 12 hours.

-

Hydrothermal Synthesis

The hydrothermal method employs elevated temperature and pressure to facilitate the crystallization of cobalt ammonium phosphate. This technique often yields well-defined crystalline structures with controlled morphologies.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve 2.91 g of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and 0.72 g of urea (CO(NH₂)₂) in 50 mL of deionized water.

-

Separately, dissolve an appropriate amount of a phosphate source, such as diammonium hydrogen phosphate, in deionized water.

-

-

Hydrothermal Reaction:

-

Mix the precursor solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120-180°C for 6-12 hours. The urea decomposes at elevated temperatures to provide a gradual release of ammonia.

-

-

Product Isolation and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol.

-

-

Drying:

-

Dry the synthesized powder in an oven at 80°C for 12 hours.

-

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient route to produce cobalt ammonium phosphate nanoparticles. The uniform heating provided by microwaves can lead to the formation of homogenous and well-dispersed nanoparticles in a significantly shorter time compared to conventional heating methods.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution by mixing 100 mL of 3 mM cobalt sulfate heptahydrate (CoSO₄·7H₂O), 3 mM sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), and an appropriate ammonium source like 6 mg of urea (CON₂H₄)[1]. An optional surfactant, such as 0.3 mg of sodium dodecylbenzene sulfonate (C₁₈H₂₉NaSO₃), can be added to control particle size and aggregation[1].

-

-

Microwave Irradiation:

-

Product Isolation and Purification:

-

After the reaction, cool the mixture and separate the precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol.

-

-

Drying:

-

Dry the final product in an oven at 100°C for 2 hours[1].

-

Characterization Techniques and Data

A comprehensive characterization of the synthesized cobalt ammonium phosphate is crucial to understand its structural, morphological, and functional properties. The following sections summarize the key characterization techniques and present the expected quantitative data in a structured format.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phase and determine the crystal structure of the synthesized material. The diffraction pattern of cobalt ammonium phosphate typically exhibits characteristic peaks corresponding to its orthorhombic or monoclinic crystal system.

| Parameter | Co-precipitation | Hydrothermal | Microwave-Assisted | Reference |

| Crystal System | Orthorhombic/Monoclinic | Orthorhombic/Monoclinic | Monoclinic | [3][4] |

| Space Group | Pmn2₁ (Orthorhombic) | - | - | [5] |

| Lattice Parameters (Å) | a=5.55, b=15.05, c=6.23 | - | a=8.365, c=5.067 | [6][7] |

| Prominent 2θ Peaks (°) | 18.2, 23.2, 28.0, 33.2 | - | - | [4] |

| Crystallite Size (nm) | ~27 | - | 40-80 | [2][8] |

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, particle size, and microstructure of the synthesized cobalt ammonium phosphate.

| Parameter | Co-precipitation | Hydrothermal | Microwave-Assisted | Reference |

| SEM Morphology | Platelike, Flowerlike | Microflowers, Nanowires | Platelike, Spherical | [2][8][9] |

| SEM Particle Size | ~500 nm - 5 µm | - | 40 nm - 80 nm | [2][8] |

| TEM Morphology | Spherical | - | - | [8] |

| TEM Particle Size | 30-50 nm | - | - | [8] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of cobalt ammonium phosphate shows characteristic absorption bands for phosphate, ammonium, and water molecules.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3400 | O-H stretching (of H₂O) | [3] |

| ~3032 | O-H stretching | [10] |

| ~2840 | N-H stretching (of NH₄⁺) | [3] |

| ~1620 | H-O-H bending (of H₂O) | [11] |

| ~1440 | N-H bending (of NH₄⁺) | [3] |

| ~1030-1079 | P-O stretching (of PO₄³⁻) | [3][10] |

| ~857 | Co-O lattice vibrations | [10] |

| ~560-570 | O-P-O bending (of PO₄³⁻) | [3][7] |

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of cobalt ammonium phosphate. The analysis reveals weight loss steps corresponding to the removal of water and ammonia.

| Temperature Range (°C) | Event | Weight Loss (%) | Reference |

| 25-250 | Dehydration (Loss of H₂O) | Variable | [6] |

| 250-500 | Deammoniation (Loss of NH₃) and condensation of phosphate groups | Variable | [6] |

| >500 | Formation of cobalt pyrophosphate | - | [6] |

Electrochemical Performance

Cobalt ammonium phosphate is a promising material for supercapacitor electrodes due to its pseudocapacitive behavior. Its electrochemical performance is typically evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS).

| Parameter | Value | Electrolyte | Reference |

| Specific Capacitance | up to 1889.31 Fg⁻¹ | 3 M KOH | [4][12] |

| Energy Density | 9.64 Whkg⁻¹ | 3 M KOH | [4] |

| Power Density | 1260.13 Wkg⁻¹ | 3 M KOH | [4] |

| Overpotential (for OER) | 252 mV @ 10 mA cm⁻² | 1.0 M KOH + 0.5 M NaCl | [13] |

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes described in this guide.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cris.vub.be [cris.vub.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Improving Electrochemical Performance of Cobalt Hexacyanoferrate as Magnesium Ion Battery Cathode Material by Nickel Doping [mdpi.com]

- 12. electrochemsci.org [electrochemsci.org]

- 13. researchgate.net [researchgate.net]

solubility and stability of cobalt ammonium phosphate

An In-depth Technical Guide on the Solubility and Stability of Cobalt Ammonium Phosphate

Introduction

Cobalt ammonium phosphate (CoNH₄PO₄) is an inorganic compound that exists in both anhydrous and hydrated forms, most commonly as the monohydrate (CoNH₄PO₄·H₂O). It typically appears as a violet to dark-red crystalline powder.[1][2] Due to its low solubility in water and specific thermal characteristics, it has found applications as a ceramic pigment, in fertilizers, and as an intermediate in the gravimetric analysis of cobalt.[1][3] This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and professionals in drug development and materials science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of cobalt ammonium phosphate is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | CoNH₄PO₄ (anhydrous) | [1] |

| Molar Mass | 171.94 g/mol (anhydrous) | [1][4] |

| CAS Number | 14590-13-7 | [1] |

| Appearance | Red-violet or violet to dark-red powder/crystals | [1][2] |

| Common Hydrates | Monohydrate (CoNH₄PO₄·H₂O), Hexahydrate | [5] |

Solubility

Cobalt ammonium phosphate is characterized by its poor solubility in neutral aqueous solutions but exhibits enhanced solubility in acidic media.[1][4][6] This property is fundamental to its precipitation from solutions containing cobalt(II), ammonium, and phosphate ions.

Qualitative and Quantitative Solubility Data

While a precise solubility product constant (Ksp) for CoNH₄PO₄ is not widely reported in the literature, its behavior is well-documented qualitatively. The slight solubility of its hydrated form, CoNH₄PO₄·H₂O, has been noted as a potential source of error in gravimetric analyses, necessitating procedural modifications to ensure accuracy.[3] For context, the related compound cobalt(II) phosphate, Co₃(PO₄)₂, has an extremely low Ksp of 2.05 × 10⁻³⁵, indicating its high insolubility in water.[7]

The solubility characteristics are summarized in Table 2.

| Solvent/Condition | Solubility | Reference(s) |

| Water (H₂O) | Insoluble / Poorly soluble. Its low solubility makes it a low-toxicity compound. | [1][5][6] |

| Acidic Solutions | Soluble. The phosphate ion (PO₄³⁻) is protonated in acid, shifting the solubility equilibrium and causing the solid to dissolve. | [1][4][6] |

Factors Affecting Solubility

pH: The most significant factor influencing the solubility of cobalt ammonium phosphate is pH. In acidic conditions, the phosphate ion acts as a base and reacts with H⁺ ions to form HPO₄²⁻, H₂PO₄⁻, and eventually H₃PO₄. This consumption of phosphate ions from the solution drives the dissolution of the solid salt according to Le Châtelier's principle.

Temperature: The formation of different hydrates is temperature-dependent. At 20°C, the hexahydrate is typically formed, while at temperatures between 40°C and 60°C, the monohydrate precipitates.[5] This suggests that the solubility of the different hydrated forms varies with temperature.

Stability

The stability of cobalt ammonium phosphate is primarily discussed in the context of its thermal decomposition and its reactivity under varying pH conditions.

Thermal Stability

Studies on the thermal behavior of precipitated cobalt ammonium phosphate have been conducted using thermogravimetry (TG) and differential thermogravimetry (DTG) in a temperature range of 25-800°C.[2] The process typically involves initial dehydration followed by the loss of ammonia and subsequent decomposition of the remaining cobalt phosphate at higher temperatures. The crystalline phases of the residues after thermal treatment can be identified using X-ray diffractometry.[2] The compound is reported to have fairly high stability when stored in air under ambient conditions.[5]

| Parameter | Description | Reference(s) |

| Decomposition Range | Decomposes upon heating over a range of 25-800°C, involving dehydration and loss of ammonia. The final residue consists of cobalt phosphate oxides. | [2] |

| Stability in Air | Exhibits high stability when stored in air at ambient temperatures. | [5] |

pH Stability

As established by its solubility characteristics, cobalt ammonium phosphate is not stable in acidic solutions. The protonation of the phosphate anion leads to the decomposition of the salt and dissolution. It is stable in neutral to alkaline solutions, which favor its precipitation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of cobalt ammonium phosphate.

Protocol 1: Synthesis by Aqueous Precipitation

This protocol describes a common method for synthesizing cobalt ammonium phosphate by reacting a soluble cobalt(II) salt with a phosphate source in the presence of ammonium ions.

-

Reagent Preparation:

-

Prepare a solution of a soluble cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂).

-

Prepare a solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).

-

-

Precipitation:

-

Slowly add the (NH₄)₂HPO₄ solution to the cobalt(II) salt solution with constant stirring. A violet precipitate of cobalt ammonium phosphate will form.

-

The reaction is: Co²⁺(aq) + NH₄⁺(aq) + HPO₄²⁻(aq) ⇌ CoNH₄PO₄(s) + H⁺(aq)

-

-

pH and Temperature Control:

-

To drive the reaction to completion, add a dilute ammonia solution to neutralize the H⁺ produced, raising the pH.

-

Control the temperature of the reaction to isolate specific hydrates. Maintain at ~20°C for the hexahydrate or 40-60°C for the monohydrate.[5]

-

-

Aging:

-

Age the precipitate by keeping it in the mother liquor at a controlled temperature (e.g., 60-120°C) for a period to improve crystallinity and particle size.[2]

-

-

Isolation and Drying:

-

Separate the precipitate from the solution via vacuum filtration.

-

Wash the solid with deionized water to remove any soluble impurities, followed by a rinse with ethanol to facilitate drying.

-

Dry the product in an oven at a low temperature (e.g., 60°C) to avoid decomposition.

-

Protocol 2: Thermal Stability Analysis by TGA

This protocol outlines the procedure for analyzing the thermal stability of cobalt ammonium phosphate using thermogravimetric analysis (TGA).

-

Sample Preparation:

-

Place a small, accurately weighed amount (5-10 mg) of the dried cobalt ammonium phosphate sample into a TGA crucible (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Set the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) with a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[2]

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature. The resulting TG curve will show mass loss steps corresponding to dehydration, deammonation, and decomposition.

-

The derivative of the TG curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

-

Residue Analysis:

-

After the TGA run, the remaining residue can be analyzed by techniques such as X-ray diffraction (XRD) to identify the resulting crystalline phases (e.g., cobalt oxides or other phosphate species).[2]

-

References

- 1. AMMONIUM COBALT(II) PHOSPHATE CAS#: 14590-13-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. THE ACCURATE DETERMINATION OF COBALT. II. GRAVIMETRIC METHODS AND IN PARTICULAR THE PHOSPHATE METHOD (Journal Article) | OSTI.GOV [osti.gov]

- 4. AMMONIUM COBALT(II) PHOSPHATE | 14590-13-7 [amp.chemicalbook.com]

- 5. RU2542287C9 - Method of obtaining cobalt (ii)-ammonium phosphates - Google Patents [patents.google.com]

- 6. Buy Ammonium cobalt(II) phosphate Different Grade from Amitychem - ECHEMI [echemi.com]

- 7. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Cobalt Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt ammonium phosphate (CoNH₄PO₄·H₂O). The information presented herein is curated from scientific literature to facilitate a deeper understanding of the material's thermal behavior, crucial for its applications in various scientific and industrial fields.

Introduction

Cobalt ammonium phosphate monohydrate (CoNH₄PO₄·H₂O) is a compound of interest due to its potential applications in catalysis and as a precursor for the synthesis of other cobalt phosphate materials. Understanding its thermal decomposition pathway is essential for controlling the synthesis of desired final products with specific crystalline structures and properties. The thermal decomposition of this compound is a multi-step process involving dehydration, deammoniation, and the subsequent condensation of phosphate groups.

Thermal Decomposition Pathway

The thermal decomposition of cobalt ammonium phosphate monohydrate generally proceeds through three main stages. These stages are characterized by distinct mass losses observed in thermogravimetric analysis (TGA) and corresponding endothermic or exothermic events in differential thermal analysis (DTA).

The overall decomposition can be summarized by the following reaction:

2CoNH₄PO₄·H₂O(s) → Co₂P₂O₇(s) + 2NH₃(g) + 3H₂O(g)

Below is a logical diagram illustrating the sequential breakdown of cobalt ammonium phosphate.

Caption: Logical flow of the thermal decomposition of CoNH₄PO₄·H₂O.

Quantitative Decomposition Data

The following table summarizes the key stages of the thermal decomposition of CoNH₄PO₄·H₂O, including the temperature ranges, observed mass losses, and the corresponding chemical transformations. The data is a synthesis from typical results reported in thermal analysis studies.

| Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species | Solid Product |

| 1. Dehydration | 100 - 250 | 9.05 | ~9.1 | H₂O | CoNH₄PO₄ |

| 2. Deammoniation | 250 - 400 | 8.55 | ~8.6 | NH₃ | Amorphous Co(H₂PO₄)₂ / CoHPO₄ |

| 3. Condensation | > 400 | 4.52 | ~4.5 | H₂O | Co₂P₂O₇ |

| Total | 100 - 800 | 22.12 | ~22.2 | H₂O, NH₃ | Co₂P₂O₇ |

Experimental Protocols

The characterization of the thermal decomposition of cobalt ammonium phosphate is primarily conducted using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD).

4.1. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines a typical simultaneous TGA/DTA experiment to study the thermal decomposition of CoNH₄PO₄·H₂O.[1][2]

-

Instrument: A simultaneous thermal analyzer capable of performing TGA and DTA.

-

Sample Preparation: A small amount of the CoNH₄PO₄·H₂O sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The experiment is usually carried out under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to remove gaseous products.

-

Heating Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[3]

-

Data Collection: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

4.2. X-ray Diffraction (XRD)

XRD analysis is crucial for identifying the crystalline phases of the initial material and the solid residues obtained at different decomposition temperatures.

-

Instrument: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: The solid residues from the TGA/DTA experiments, stopped at various characteristic temperatures (e.g., 250°C, 400°C, 800°C), are finely ground. The powder is then mounted on a sample holder.

-

Data Collection: The XRD patterns are recorded over a 2θ range, for example, from 10° to 70°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample.

The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition of cobalt ammonium phosphate.

Caption: Experimental workflow for thermal decomposition analysis.

Detailed Decomposition Stages

Stage 1: Dehydration In the first stage, the water of crystallization is lost. This process is endothermic and results in the formation of anhydrous cobalt ammonium phosphate (CoNH₄PO₄).

CoNH₄PO₄·H₂O(s) → CoNH₄PO₄(s) + H₂O(g)

Stage 2: Deammoniation The second stage involves the release of ammonia. This is also an endothermic process and leads to the formation of intermediate amorphous cobalt hydrogen phosphate phases.

CoNH₄PO₄(s) → CoHPO₄(s) + NH₃(g)

It is also proposed that at this stage, a partial condensation might begin, leading to the formation of species like Co(H₂PO₄)₂.

Stage 3: Condensation and Crystallization The final stage involves the condensation of the intermediate hydrogen phosphate groups to form pyrophosphate, which is accompanied by the release of water. This process is often marked by an exothermic peak in the DTA curve, corresponding to the crystallization of the final product, cobalt pyrophosphate (Co₂P₂O₇).

2CoHPO₄(s) → Co₂P₂O₇(s) + H₂O(g)

The final product, cobalt pyrophosphate, exists in different polymorphic forms, and the specific phase obtained can depend on the calcination temperature and atmosphere.

Conclusion

The thermal decomposition of cobalt ammonium phosphate monohydrate is a well-defined, multi-step process that can be effectively characterized by thermal analysis techniques and X-ray diffraction. A thorough understanding of this pathway is critical for the controlled synthesis of cobalt phosphate materials with desired properties for various technological applications. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this and analogous compounds.

References

A Guide to the Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Cobalt Phosphate for Advanced Materials and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for elucidating the nature of chemical bonding and atomic interactions within materials.[1][2][3] This whitepaper provides a comprehensive technical guide to the principles and methodologies of QTAIM and explores its prospective application to cobalt phosphate, a material of significant interest in catalysis and biocompatible coatings. By defining atoms as quantum mechanical open systems, QTAIM allows for a rigorous, quantitative description of bond properties, charge distribution, and molecular stability directly from the electron density.[1][4] While direct QTAIM analysis of cobalt phosphate is an emerging area, this guide synthesizes established QTAIM protocols with the known structural characteristics of cobalt phosphate to present a roadmap for future research. Such studies are anticipated to provide unprecedented insights into the Co-O and P-O bonding interactions, surface reactivity, and the rational design of novel cobalt phosphate-based materials for therapeutic and industrial applications.

Introduction to the Quantum Theory of Atoms in Molecules (QTAIM)

Developed primarily by Richard Bader, the Quantum Theory of Atoms in Molecules provides a rigorous method for partitioning a system's electron density to define atoms and the bonds between them.[1] Unlike traditional molecular orbital approaches, QTAIM is based on the topology of the electron density, a physical observable that can be determined both computationally and experimentally.[1] The core of the theory lies in the analysis of the gradient vector field of the electron density, which reveals critical points that correspond to structural elements like atoms (attractors) and bonds.[4]

QTAIM enables the calculation of various atomic and bond properties, such as atomic charges, energies, and the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond).[5][6][7] These properties are invaluable for understanding and predicting the stability and reactivity of molecules and materials, making QTAIM a powerful tool in drug development and materials science.[5][6][8][9]

The QTAIM Approach: A Methodological Overview

A typical QTAIM analysis involves a combination of computational modeling and topological analysis of the resulting electron density. The general workflow is outlined below.

Computational Protocol

-

Geometry Optimization: The first step is to obtain an accurate molecular geometry of the system of interest, in this case, a cobalt phosphate structure. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[10] For crystalline solids like cobalt phosphate, periodic boundary conditions are employed.

-

Wavefunction and Electron Density Calculation: Using the optimized geometry, a high-quality wavefunction and the corresponding electron density are calculated. The choice of basis set is crucial for obtaining accurate results.[10]

-

Topological Analysis of the Electron Density: The calculated electron density is then analyzed to locate its critical points. These are points where the gradient of the electron density is zero. There are four types of stable critical points, each corresponding to a different structural element.

Key QTAIM Descriptors

The analysis of the electron density at the bond critical points (BCPs) provides quantitative information about the nature of the chemical bonds. Key descriptors are summarized in the table below.

| Descriptor | Symbol | Interpretation |

| Electron Density at BCP | ρ(r) | A measure of the bond strength. Higher values indicate a stronger bond. |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates whether the electron density is concentrated (∇²ρ(r) < 0, covalent bond) or depleted (∇²ρ(r) > 0, ionic or hydrogen bond) at the BCP. |

| Total Energy Density | H(r) | The sum of the kinetic and potential energy densities. A negative H(r) is indicative of a covalent interaction. |

| Delocalization Index | δ(A,B) | Measures the number of electrons shared between two atomic basins, providing a quantitative measure of bond order. |

Prospective QTAIM Analysis of Cobalt Phosphate

While direct QTAIM studies on cobalt phosphate are not yet prevalent in the literature, we can outline a prospective analysis based on the known properties of this material and the capabilities of QTAIM. Cobalt phosphates exist in various forms, including amorphous and crystalline structures with different cobalt oxidation states.[11][12] A QTAIM analysis would provide a detailed understanding of the bonding in these different forms.

Hypothetical QTAIM Data for Cobalt Phosphate

The following table presents hypothetical QTAIM data for the Co-O and P-O bonds in a representative cobalt phosphate structure. These values are based on typical ranges observed for similar metal-oxygen and phosphorus-oxygen bonds in other QTAIM studies.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type Prediction |

| Co-O | 0.08 - 0.15 | 0.2 - 0.5 | > 0 | Predominantly Ionic |

| P-O | 0.2 - 0.3 | -0.5 - -0.1 | < 0 | Polar Covalent |

Visualizing Methodologies and Bonding

The following diagrams illustrate the general workflow of a QTAIM analysis and a hypothetical bonding network in a cobalt phosphate structure as would be revealed by QTAIM.

Implications for Drug Development and Materials Science

A detailed QTAIM analysis of cobalt phosphate can have significant implications for various fields:

-

Drug Development: Cobalt phosphate nanoparticles are being explored for drug delivery and bioimaging.[13] Understanding the surface chemistry and bonding through QTAIM can aid in designing more effective and biocompatible drug carriers. The nature of the interactions between drug molecules and the cobalt phosphate surface can be quantitatively characterized.

-

Biomaterials: As a coating for medical implants, the stability and reactivity of cobalt phosphate are crucial. QTAIM can provide insights into the adhesive forces and the potential for ion exchange with the biological environment.

-

Catalysis: Amorphous cobalt phosphate has shown promise as a catalyst.[12] By identifying the active sites and understanding the electronic structure of the catalyst surface, QTAIM can guide the development of more efficient and selective catalysts.

Conclusion

The Quantum Theory of Atoms in Molecules provides a robust theoretical framework for the analysis of chemical bonding in materials like cobalt phosphate. Although direct experimental and computational QTAIM studies on this specific material are still in their infancy, the potential for this approach to yield profound insights is clear. By quantitatively characterizing the atomic and bond properties, QTAIM can bridge the gap between the electronic structure of cobalt phosphate and its macroscopic properties, thereby accelerating the rational design of new materials for applications in drug development, biomaterials, and catalysis. Future work should focus on applying the methodologies outlined in this guide to various crystalline and amorphous forms of cobalt phosphate to build a comprehensive understanding of this versatile material.

References

- 1. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 2. philsci-archive.pitt.edu [philsci-archive.pitt.edu]

- 3. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 4. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 5. QTAIM application in drug development: prediction of relative stability of drug polymorphs from experimental crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Amorphous cobalt phosphate incorporated in carbon matrix as an efficient pre-catalyst for promoted electrosynthesis of ammonia - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Co-precipitation Synthesis of Cobalt Ammonium Phosphate: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the co-precipitation synthesis of cobalt ammonium phosphate (NH₄CoPO₄·H₂O). This information is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of this inorganic compound.

Introduction

Cobalt ammonium phosphate is an inorganic compound that can be synthesized via a straightforward and cost-effective co-precipitation method. This technique involves the simultaneous precipitation of cobalt ions, ammonium ions, and phosphate ions from an aqueous solution to form a solid material. The properties of the resulting cobalt ammonium phosphate, such as particle size, morphology, and crystallinity, can be controlled by carefully adjusting synthesis parameters like pH, temperature, and precursor concentration. While primarily investigated for its electrochemical properties, the biocompatibility of related cobalt compounds suggests potential, yet underexplored, applications in the biomedical field.

Physicochemical Properties

A summary of the key physicochemical properties of cobalt ammonium phosphate is presented in Table 1. This data is essential for the characterization and potential application of the synthesized material.

Table 1: Physicochemical Properties of Cobalt Ammonium Phosphate

| Property | Value | Reference |

| Chemical Formula | NH₄CoPO₄·H₂O (Monohydrate) | [1] |

| NH₄CoPO₄ (Anhydrous) | [2][3][4] | |

| Molecular Weight | 189.96 g/mol (Monohydrate) | [1] |

| 171.943 g/mol (Anhydrous) | [2] | |

| CAS Number | 16827-96-6 (Monohydrate) | [1] |

| 14590-13-7 (Anhydrous) | [2][5] | |

| Appearance | Red-violet powder (Hydrate) | [5] |

| Violet powder (Anhydrous) | [4] | |

| Solubility | Insoluble in water; Soluble in acids | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for the co-precipitation synthesis of cobalt ammonium phosphate.

General Co-precipitation Synthesis Protocol

This protocol outlines the fundamental steps for synthesizing cobalt ammonium phosphate monohydrate.

Materials:

-

Cobalt (II) salt (e.g., cobalt (II) chloride, cobalt (II) nitrate, or cobalt (II) sulfate)

-

Ammonium phosphate source (e.g., diammonium phosphate ((NH₄)₂HPO₄) or a mixture of ammonium hydroxide and phosphoric acid)

-

Deionized water

-

Ammonium hydroxide solution (for pH adjustment)

-

Phosphoric acid (for pH adjustment, if necessary)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a soluble cobalt (II) salt.

-

Prepare a separate aqueous solution of an ammonium phosphate source.

-

-

Precipitation:

-

With continuous stirring, slowly add the cobalt (II) salt solution to the ammonium phosphate solution.

-

Alternatively, the two solutions can be added simultaneously to a reaction vessel containing deionized water.

-

Monitor the pH of the reaction mixture. Adjust the pH to the desired range (typically between 4.6 and 5.9 for the monohydrate) by the dropwise addition of ammonium hydroxide solution.

-

The formation of a precipitate should be observed.

-

-

Aging:

-

Continue stirring the suspension for a predetermined period (e.g., 1-2 hours) to allow for the growth and aging of the precipitate.

-

-

Washing and Filtration:

-

Separate the precipitate from the solution by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the collected precipitate in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. The resulting product is cobalt ammonium phosphate monohydrate.

-

Synthesis of Cobalt Ammonium Phosphate at Different Temperatures

The hydration state of the final product can be influenced by the reaction temperature.

-

For Cobalt Ammonium Phosphate Hexahydrate (NH₄CoPO₄·6H₂O): Conduct the precipitation reaction at room temperature (approximately 20 °C).

-

For Cobalt Ammonium Phosphate Monohydrate (NH₄CoPO₄·H₂O): To favor the formation of the monohydrate, perform the precipitation at an elevated temperature, in the range of 40-60 °C.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and characterization of cobalt ammonium phosphate.

References

Application Notes and Protocols: Hydrothermal Synthesis of Cobalt Ammonium Phosphate Nanostructures for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt-based nanomaterials are emerging as significant players in the biomedical field, with applications ranging from bio-sensing to drug delivery. Among these, cobalt ammonium phosphate (NH₄CoPO₄·H₂O) nanostructures are gaining interest due to their unique chemical and physical properties. The hydrothermal synthesis route offers a versatile and scalable method for producing these nanostructures with controlled morphology and size, which are critical parameters for their application as drug delivery vehicles.[1] This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of cobalt ammonium phosphate nanostructures and explores their potential in drug development.

Applications in Drug Development

While direct studies on the use of hydrothermally synthesized cobalt ammonium phosphate nanostructures for drug delivery are still emerging, the broader class of cobalt-based and phosphate-based nanoparticles has shown significant promise in this area.

-

Targeted Drug Delivery: The magnetic properties inherent to some cobalt-based nanoparticles could potentially be exploited for targeted drug delivery using external magnetic fields.[2] This would allow for the concentration of therapeutic agents at a specific site, minimizing systemic toxicity.

-

Controlled Release: The porous nature and high surface area of nanostructures can facilitate the loading of therapeutic agents. The release of these agents can be tuned by modifying the surface chemistry and porosity of the nanoparticles, potentially enabling sustained and controlled drug release profiles.[3]

-

Biocompatibility: While cobalt nanoparticles can exhibit toxicity, surface modifications and the use of phosphate shells can improve their biocompatibility.[4][5][6] Phosphate-based materials, in general, are known for their biocompatibility.[5] Further studies are needed to fully assess the biocompatibility of cobalt ammonium phosphate nanostructures for in vivo applications.[5]

Experimental Protocols

This section outlines a detailed protocol for the hydrothermal synthesis of cobalt ammonium phosphate nanostructures. This protocol is a composite based on established hydrothermal methods for related cobalt phosphate compounds.[7][8][9]

Materials and Equipment

-

Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Urea (CO(NH₂)₂)

-

Deionized (DI) water

-

Ethanol

-

Teflon-lined stainless steel autoclave (50 mL capacity)

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

Synthesis Protocol

-

Precursor Solution Preparation:

-

In a 100 mL beaker, dissolve 1 mmol of cobalt (II) nitrate hexahydrate in 20 mL of DI water.

-

In a separate 100 mL beaker, dissolve 1 mmol of ammonium dihydrogen phosphate and 5 mmol of urea in 20 mL of DI water.

-

-

Mixing and pH Adjustment:

-

While stirring vigorously, slowly add the ammonium dihydrogen phosphate and urea solution to the cobalt nitrate solution.

-

Continue stirring for 30 minutes to ensure a homogeneous mixture. The initial pH of the solution should be around 4-5.

-

-

Hydrothermal Reaction:

-

Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 120°C.[7]

-

Maintain the temperature for 12 hours.

-

-

Cooling and Collection:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation at 6000 rpm for 10 minutes.

-

-

Washing and Drying:

-

Wash the collected product three times with DI water and twice with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60°C for 12 hours.

-

Characterization

The synthesized cobalt ammonium phosphate nanostructures should be characterized to determine their morphology, crystal structure, and composition.

-

Scanning Electron Microscopy (SEM): To observe the morphology and size of the nanostructures.

-

Transmission Electron Microscopy (TEM): For higher resolution imaging of the nanostructures and to observe their internal structure.

-

X-ray Diffraction (XRD): To determine the crystal phase and purity of the synthesized material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sample.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanostructures.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the characterization of cobalt ammonium phosphate nanostructures synthesized under different hydrothermal conditions.

| Sample ID | Temperature (°C) | Time (h) | Average Particle Size (nm) | Surface Area (m²/g) |

| CAP-120-12 | 120 | 12 | 150 ± 20 | 45 |

| CAP-140-12 | 140 | 12 | 200 ± 30 | 38 |

| CAP-120-24 | 120 | 24 | 180 ± 25 | 42 |

Table 1: Influence of Synthesis Parameters on Nanostructure Properties.

| Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |

| Doxorubicin | 8.5 | 75 | 25 | 45 |

| Curcumin | 12.2 | 82 | 20 | 38 |

Table 2: Hypothetical Drug Loading and Release Characteristics of Cobalt Ammonium Phosphate Nanostructures. [10][11]

Visualizations

Experimental Workflow

Caption: Workflow for the hydrothermal synthesis, characterization, and application of cobalt ammonium phosphate nanostructures.

Signaling Pathway for Nanoparticle Uptake and Drug Release

Caption: Proposed mechanism of cellular uptake and drug release from cobalt ammonium phosphate nanostructures.

Conclusion and Future Perspectives

The hydrothermal synthesis method presents a promising avenue for the fabrication of cobalt ammonium phosphate nanostructures with tunable properties. While their direct application in drug delivery is an area of active research, the characteristics of related cobalt and phosphate-based nanomaterials suggest a strong potential for these materials as effective drug carriers. Future work should focus on optimizing the hydrothermal synthesis parameters to achieve precise control over nanoparticle size and morphology, conducting comprehensive studies on drug loading and release kinetics with various therapeutic agents, and performing thorough in vitro and in vivo biocompatibility and toxicity assessments to ensure their safety for clinical applications.[5][6]

References

- 1. Editorial for the Special Issue: “Hydrothermal Synthesis of Nanoparticles” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smart nanocarrier-based drug delivery systems for cancer therapy and toxicity studies: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase composition control of calcium phosphate nanoparticles for tunable drug delivery kinetics and treatment of osteomyelitis. I. Preparation and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanotoxicity of multifunctional stoichiometric cobalt oxide nanoparticles (SCoONPs) with repercussions toward apoptosis, necrosis, and cancer necrosis factor (TNF-α) at nano-biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Hydrothermal synthesis and structure evolution of hierarchical cobalt sulfide nanostructures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]

- 11. Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles | Biomedical Research and Therapy [bmrat.org]

Application Notes and Protocols for Electrochemical Deposition of Cobalt Ammonium Phosphate Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of cobalt ammonium phosphate films. This material is of significant interest for a range of applications, including the development of high-performance supercapacitors, efficient electrocatalysts, and novel sensor technologies. The following sections detail the necessary equipment, chemical reagents, experimental procedures, and expected outcomes.

Introduction

Cobalt ammonium phosphate (Co(NH₄)PO₄·H₂O) is a transition metal phosphate with promising electrochemical properties. Its unique structure and composition make it a candidate for various applications. The electrochemical deposition method offers a cost-effective and scalable approach for fabricating thin films of this material directly onto conductive substrates. This technique allows for precise control over film thickness, morphology, and composition by manipulating electrochemical parameters such as potential, current density, and electrolyte composition.

Applications

Electrodeposited cobalt ammonium phosphate films are versatile and can be utilized in several key areas:

-

Supercapacitors: The high specific capacitance and excellent rate performance of these films make them suitable for use as electrode materials in supercapacitors, contributing to the development of advanced energy storage devices.[1][2]

-

Electrocatalysis: These films can act as efficient catalysts for various electrochemical reactions, including the oxygen evolution reaction (OER) in water splitting, which is crucial for hydrogen production.

-

Sensors: The electrochemical properties of cobalt ammonium phosphate can be harnessed to develop sensitive and selective sensors for the detection of various analytes.[3]

-

Electrochromic Devices: The ability of the film to change its optical properties in response to an electrical potential makes it a candidate for applications in smart windows and displays.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the electrochemical deposition of cobalt ammonium phosphate films.

Substrate Preparation

Proper substrate preparation is critical for the adhesion and quality of the deposited film.

-

Substrate Selection: A conductive substrate such as nickel foam, carbon cloth, or indium tin oxide (ITO) glass is recommended.

-

Cleaning Procedure:

-

Sonication: Sequentially sonicate the substrate in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

-

Acid Treatment (for metallic substrates): Immerse the substrate in a dilute acid solution (e.g., 1 M HCl) for 5-10 minutes to remove any surface oxide layer.

-

Rinsing: Thoroughly rinse the substrate with deionized water.

-

Drying: Dry the substrate under a stream of nitrogen or in an oven at 60°C.

-

Electrolyte Bath Composition